![molecular formula C21H15N3O3S B2395142 N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide CAS No. 941878-61-1](/img/structure/B2395142.png)
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide
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Overview
Description
“N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide” is a compound with the molecular formula C10H11N3O2S. It has an average mass of 237.278 Da and a monoisotopic mass of 237.057190 Da . Thiazolopyrimidines, to which this compound belongs, are heterocyclic analogs of purine bases and exhibit a broad spectrum of pharmacological activity .
Synthesis Analysis
The synthesis of thiazolopyrimidine derivatives, including this compound, is often based on multicomponent sonochemical reactions. These reactions involve the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . The position and nature of substituents in the aldehyde component determine the reaction direction .
Molecular Structure Analysis
The structure of this compound and similar ones is determined using one- and two-dimensional NMR and IR spectroscopy . The structure was refined using F2 by a full-matrix least squares method in an anisotropic approximation for nonhydrogen atoms .
Chemical Reactions Analysis
The chemical properties of thiazolopyrimidines are influenced by their active methylene group (C2H2), which is highly reactive toward various electrophilic reagents . The reaction of pyrimidine-2-thiones with α-halocarboxylates and with 3-bromopentane-2,4-dione has been studied, with the position of substituents in the initial aldehyde being the crucial factor determining the reaction direction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its IR and NMR spectra . The IR spectrum shows high frequency absorption bands, which are assigned to the carbonyl group stretching vibration of the thiazolone ring . The 1H NMR spectrum reveals the presence of various protons, including those on the C-5 atom within a narrow range .
Scientific Research Applications
- Thiazolo[3,2-a]pyrimidine derivatives, including those with 2-substituted moieties, have demonstrated high antitumor activity .
- The active methylene group (C2H2) in 5H-thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives allows functionalization .
Antitumor Activity
Antibacterial Properties
Anti-Inflammatory Effects
Modification Potential
Functionalization at Active Methylene Group
Design of Medicinal Compounds
Mechanism of Action
Target of Action
It is known that derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Mode of Action
It is known that the thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target .
Biochemical Pathways
Thiazolopyrimidines are known to exhibit a broad spectrum of pharmacological activity , suggesting that they may interact with multiple biochemical pathways.
Result of Action
High antitumor, antibacterial, and anti-inflammatory activities of thiazolo[3,2-a]pyrimidine derivatives have been demonstrated .
Action Environment
It is known that the synthesis of thiazolopyrimidine derivatives is based on multicomponent sonochemical reactions in accordance with the “green chemistry” principles such as environmental safety, atom economy, and efficiency .
Future Directions
Thiazolopyrimidines, including this compound, are of interest due to their broad spectrum of biological activities and their potential as scaffolds for new medicines . Future research may focus on further exploring the synthesis of new compounds in this series, including potentially biologically active ones .
properties
IUPAC Name |
N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S/c1-12-18(20(26)24-10-11-28-21(24)22-12)23-19(25)17-13-6-2-4-8-15(13)27-16-9-5-3-7-14(16)17/h2-11,17H,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDXEOBSDKLSQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide |
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